

# Tebuquine: A Technical History of a Potent Antimalarial Agent

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## Compound of Interest

Compound Name: Tebuquine

Cat. No.: B1682963

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## Abstract

**Tebuquine**, a 4-aminoquinoline derivative, emerged from antimalarial drug discovery programs as a highly potent compound, demonstrating significant activity against both chloroquine-sensitive and -resistant strains of *Plasmodium falciparum* in preclinical studies. Its development, however, was halted due to findings of chronic toxicity in animal models. This technical guide provides a comprehensive overview of the discovery and development history of **tebuquine**, detailing its synthesis, mechanism of action, in vitro and in vivo efficacy, and the toxicological findings that led to its discontinuation. All available quantitative and qualitative data are summarized, and key experimental workflows are visualized.

## Introduction

The relentless evolution of drug resistance in *Plasmodium* species necessitates a continuous pipeline of novel antimalarial agents. In the historical context of 4-aminoquinoline development, **tebuquine** (also known as WR 228,258) was synthesized and investigated as a potential successor to chloroquine and amodiaquine. It showed exceptional promise in early studies, with superior potency against a range of parasite strains.<sup>[1][2]</sup> This guide consolidates the available scientific literature to present a detailed technical history of **tebuquine**'s journey from synthesis to its eventual preclinical termination.

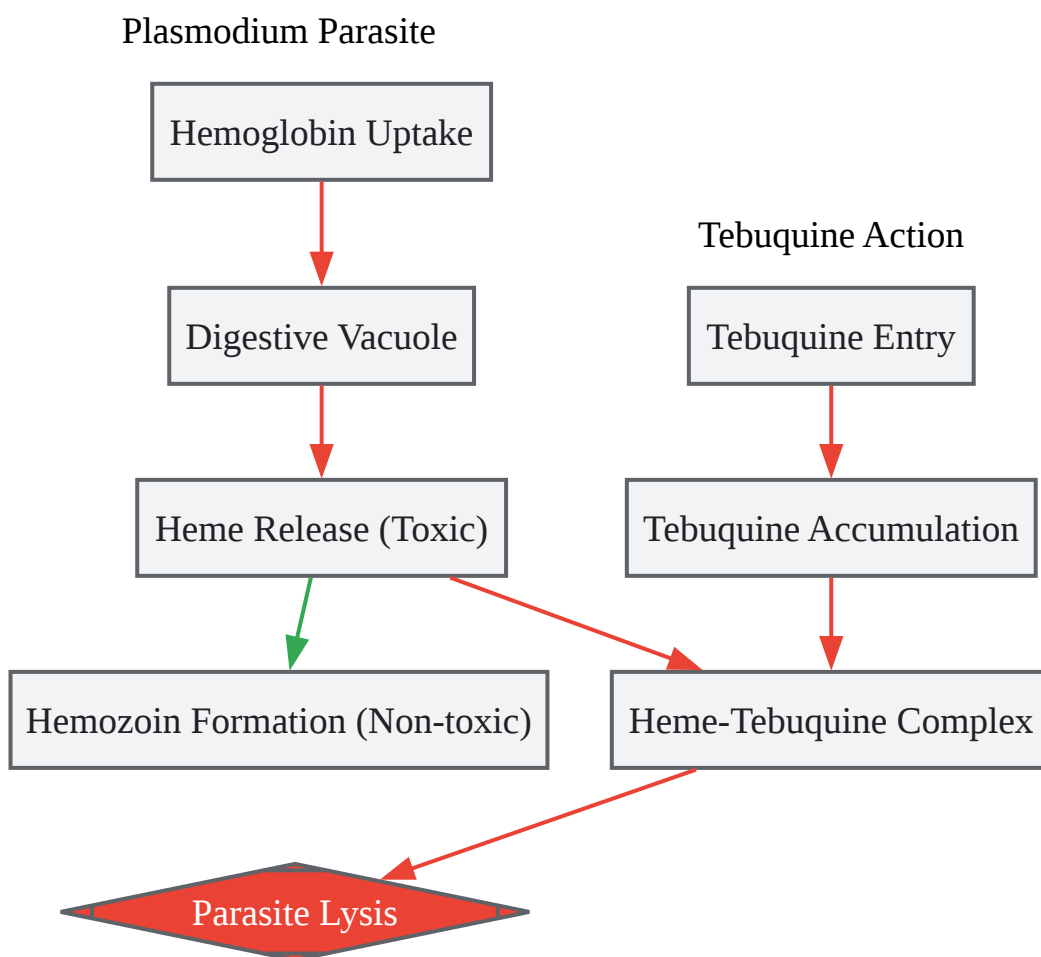
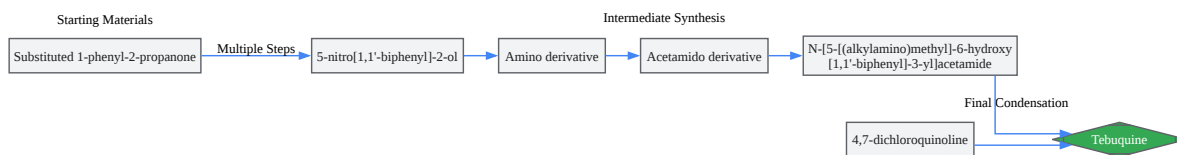
## Synthesis and Structure

**Tebuquine** is chemically described as 5-[(7-chloro-4-quinolinyl)amino]-3-[(tert-butylamino)methyl][1,1'-biphenyl]-2-ol. Its structure is characterized by a 4-aminoquinoline core, similar to chloroquine and amodiaquine, but with a distinct biphenyl side chain.

A notable advancement in the synthesis of **tebuquine** and its analogues was the development of a more efficient route utilizing a palladium-catalyzed Suzuki reaction.<sup>[1][3]</sup> This method facilitated the introduction of the 4-chlorophenyl moiety into the 4-hydroxyaniline side chain, a key structural feature of the molecule.

## Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of **tebuquine**, highlighting the key chemical transformations.



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